molecular formula C18H23ClN6O B2947501 1-(2-chloropyridine-4-carbonyl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine CAS No. 1119223-20-9

1-(2-chloropyridine-4-carbonyl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine

Cat. No. B2947501
M. Wt: 374.87
InChI Key: KNAWGXVXRBYDKI-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be deduced from the name.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions with specific reagents under controlled conditions. The process often involves multiple steps, each of which needs to be optimized for yield and purity.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactivity of the compound with various reagents. The conditions under which the compound reacts, the products formed, and the mechanism of the reaction are all part of this analysis.



Physical And Chemical Properties Analysis

This includes determining the compound’s melting point, boiling point, solubility, and stability under various conditions.


Safety And Hazards

The safety and hazards associated with a compound are determined through toxicology studies and by referencing Material Safety Data Sheets (MSDS).


Future Directions

Future directions could involve optimizing the synthesis of the compound, studying its reactivity with other compounds, or investigating its potential uses.


properties

IUPAC Name

(2-chloropyridin-4-yl)-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6O/c19-15-12-14(5-6-20-15)18(26)24-10-8-23(9-11-24)13-17-22-21-16-4-2-1-3-7-25(16)17/h5-6,12H,1-4,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAWGXVXRBYDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CN3CCN(CC3)C(=O)C4=CC(=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloropyridine-4-carbonyl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine

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